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Compound of Interest

Compound Name: Ucph-101

Cat. No.: B1683363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of

UCPH-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in various

in vitro experimental settings.

Introduction
UCPH-101 is a potent and selective, non-competitive allosteric inhibitor of the human excitatory

amino acid transporter subtype 1 (EAAT1), also known as GLAST.[1][2][3][4] It displays high

selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5).[3][4][5]

[6] UCPH-101 has been instrumental in elucidating the physiological roles of EAAT1 and is a

valuable tool for studying glutamate homeostasis and excitotoxicity in the central nervous

system.[7] This document outlines recommended concentrations, experimental protocols, and

key considerations for its use in cell-based assays.

Quantitative Data Summary
The effective concentration of UCPH-101 can vary depending on the experimental setup,

including the cell type, expression level of EAAT1, and the specific assay being performed. The

following table summarizes the key quantitative data from published in vitro studies.
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Parameter Value
Cell
Line/System

Assay Type Reference

IC₅₀ 0.66 µM

HEK-293 cells

expressing

human EAAT1

[³H]-D-aspartate

uptake
[6][8]

IC₅₀ 0.67 µM Not specified Not specified [7]

IC₅₀
0.44 µM (12 min

incubation)

EAAT1-HEK293

cells

[³H]-D-Aspartate

uptake
[5]

IC₅₀
1.9 µM (1.5 min

incubation)

EAAT1-HEK293

cells

[³H]-D-Aspartate

uptake
[5]

Kᵢ (apparent) 4.3 µM

ASCT2

F136Y/I237M

double-mutant

transporter

Not specified [1][2]

Kᵢ (apparent) 77 ± 20 µM Wild-type ASCT2

Whole-cell

current

recordings

[1][2]

Kₑ 0.34 ± 0.03 µM

tsA201 cells

expressing

human EAAT1

Whole-cell patch-

clamp

electrophysiology

[5][8]

Effective

Concentration
10 µM

tsA201 cells

expressing

human EAAT1,

rat EAAT4, and

mouse EAAT5

Whole-cell patch-

clamp

electrophysiology

(to show

selectivity)

[3][5][6]

Effective

Concentration
100 µM

tsA201 cells

expressing

EAAT1

Whole-cell patch-

clamp

electrophysiology

(for complete

inhibition)

[1]

Effective

Concentration

200 µM HEK293 cells

expressing

¹⁴C serine

uptake assay (for

[1][2]
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hASCT2 partial inhibition)

Signaling Pathway and Mechanism of Action
UCPH-101 acts as a non-competitive inhibitor of EAAT1.[1][2][4] It binds to an allosteric site on

the trimerization domain of the transporter, distinct from the glutamate binding site.[4] This

binding induces a long-lasting inactive state of the transporter, thereby blocking the

translocation of glutamate across the cell membrane.[1][4]
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Caption: Mechanism of UCPH-101 action on the EAAT1 transporter.

Experimental Protocols
The following are detailed protocols for common in vitro assays using UCPH-101.

Cell Culture and Transfection
Cell Line: Human Embryonic Kidney 293 (HEK293) cells or tsA201 cells are commonly used

for their low endogenous EAAT expression and high transfection efficiency.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

Transfection: For transient expression of EAAT1, transfect cells with a plasmid encoding

human EAAT1 using a suitable transfection reagent according to the manufacturer's

instructions. Experiments are typically performed 24-48 hours post-transfection.

[³H]-D-Aspartate Uptake Assay
This assay measures the uptake of radiolabeled D-aspartate, a substrate of EAATs, to

determine the inhibitory activity of UCPH-101.

Materials:

HEK293 cells expressing EAAT1

24-well plates, poly-D-lysine coated

Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM

KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

[³H]-D-aspartate

UCPH-101 stock solution (in DMSO)

Scintillation fluid and counter

Protocol:

Seed EAAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

Prepare a stock solution of UCPH-101 in DMSO. Further dilute in Krebs-Ringer buffer to the

desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

Wash the cells twice with warm Krebs-Ringer buffer.
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Pre-incubate the cells with various concentrations of UCPH-101 in Krebs-Ringer buffer for a

specified time (e.g., 1.5 to 12 minutes).[5] Note that the IC₅₀ of UCPH-101 is dependent on

the pre-incubation time due to its slow binding kinetics.[5]

Initiate the uptake by adding [³H]-D-aspartate to a final concentration of ~100 nM.

Incubate for 10 minutes at 37°C.

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with

ice-cold Krebs-Ringer buffer.

Lyse the cells with 0.1 M NaOH.

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Determine non-specific uptake in the presence of a saturating concentration of a non-

selective EAAT inhibitor like TBOA (DL-threo-β-benzyloxyaspartate).

Calculate the specific uptake and determine the IC₅₀ value of UCPH-101 by fitting the data to

a concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents associated with EAAT1 activity and its

inhibition by UCPH-101.

Materials:

tsA201 cells expressing EAAT1

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

Borosilicate glass pipettes

Extracellular solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4 with

NaOH.
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Intracellular solution (in mM): 130 KSCN, 10 HEPES, 2 MgCl₂, 5 EGTA, pH 7.2 with KOH.

UCPH-101 stock solution (in DMSO)

Glutamate solution

Protocol:

Plate transfected tsA201 cells on glass coverslips.

Prepare the extracellular and intracellular solutions. Dilute UCPH-101 from a DMSO stock

into the extracellular solution to the desired final concentration.

Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

Establish a whole-cell recording configuration on an isolated, transfected cell.

Clamp the cell at a holding potential of -60 mV.

Apply glutamate (e.g., 1 mM) via the perfusion system to evoke EAAT1-mediated currents.

After obtaining a stable baseline current, co-apply glutamate with different concentrations of

UCPH-101. The onset of inhibition by UCPH-101 is slow, so allow several seconds for the

current to reach a steady state.[1]

Record the current inhibition at various UCPH-101 concentrations to determine the Kₑ value.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1683363?utm_src=pdf-body
https://www.benchchem.com/product/b1683363?utm_src=pdf-body
https://www.benchchem.com/product/b1683363?utm_src=pdf-body
https://www.benchchem.com/product/b1683363?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10017108/
https://www.benchchem.com/product/b1683363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

[³H]-D-Aspartate Uptake Whole-Cell Patch Clamp

Data Analysis

Cell Culture
(e.g., HEK293)

Transfection with
EAAT1 plasmid

Seeding cells for assay

Pre-incubation with
UCPH-101

Establish Whole-Cell
Configuration

Add [³H]-D-Aspartate

Incubation

Wash and Lyse

Scintillation Counting

Determine IC₅₀ / Kₑ

Apply Glutamate

Co-apply Glutamate
and UCPH-101

Record Current

Click to download full resolution via product page

Caption: General workflow for in vitro assays with UCPH-101.
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Solubility and Stock Solution Preparation
UCPH-101 is soluble in DMSO up to 25 mM.[3][6][7]

To prepare a 10 mM stock solution in DMSO:

Weigh out 4.225 mg of UCPH-101 (MW: 422.48 g/mol ).

Dissolve in 1 mL of high-quality, anhydrous DMSO.

Vortex briefly to ensure complete dissolution.

Store the stock solution in aliquots at -20°C.[3] It is recommended to prepare and use

solutions on the same day if possible.[3]

Selectivity Considerations
UCPH-101 is highly selective for EAAT1. At concentrations up to 100 µM, it shows negligible

inhibitory activity at human EAAT2 and EAAT3.[5] Similarly, it does not significantly inhibit

EAAT4 or EAAT5 at concentrations up to 10 µM.[3][5][6] However, it is important to note that

UCPH-101 can partially inhibit the alanine-serine-cysteine transporter 2 (ASCT2) at high

concentrations (apparent Kᵢ of 77 ± 20 µM).[1][2] This should be taken into consideration when

designing experiments and interpreting data, especially if the experimental system expresses

high levels of ASCT2.

Conclusion
UCPH-101 is a valuable pharmacological tool for the in vitro study of EAAT1 function. The

optimal concentration for use will depend on the specific experimental goals and assay

conditions. It is recommended to perform concentration-response curves to determine the most

appropriate concentration for your system. The provided protocols offer a starting point for

utilizing UCPH-101 in your research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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